3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-amino-5-heptyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQLZWIVFVTAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(C(=O)N(C(=O)N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with urea derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Condensation Reactions: Amines react with urea derivatives in the presence of catalysts to form the imidazolidine ring.
Temperature and pH Control: The reaction conditions often require precise temperature and pH control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Variations in Imidazolidine-2,4-dione Derivatives
- Key Observations: Lipophilicity: The heptyl chain in the target compound confers higher hydrophobicity compared to aryl-substituted analogs (e.g., IM-7, phenyl derivatives), which may reduce aqueous solubility but enhance membrane permeability . Polarity: Compounds like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione exhibit higher polarity due to electron-rich aryl groups, influencing dipole moments and crystal packing .
Table 2: Pharmacological Profiles of Related Compounds
Crystal Structure and Intermolecular Interactions
- Crystal Packing : Aryl-substituted derivatives (e.g., ) exhibit π-π stacking and H-bonding, stabilizing their structures. In contrast, the target compound’s alkyl chain may promote van der Waals interactions, leading to distinct melting points (e.g., IM-7 melts at >200°C vs. heptyl analog’s unrecorded mp) .
- DFT Calculations : Polar derivatives like 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione show higher dipole moments (234.25 g/mol), correlating with solubility differences .
Biological Activity
3-Amino-5-heptyl-5-methylimidazolidine-2,4-dione is a biochemical compound with notable applications in various scientific fields, particularly in chemistry and biology. Its molecular formula is with a molecular weight of 227.3 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial properties and its role in proteomics research.
The compound is characterized by its unique structure, which includes an imidazolidine ring. This structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.3 g/mol |
| InChI | InChI=1S/C11H21N3O2/c1-3-4-5-6-7-8-11(2)9(15)14(12)10(16)13-11/h3-8,12H2,1-2H3,(H,13,16) |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can alter the activity and function of these biomolecules, which may lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds demonstrated antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | MBC (µM) | Activity Level |
|---|---|---|---|
| Compound 5d | 37.9–113.8 | 57.8–118.3 | High |
| Ampicillin | 248–372 | 372–1240 | Moderate |
| Streptomycin | 43–172 | Not bactericidal | Low |
In a comparative study, certain derivatives showed potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound may serve as a lead for developing new antimicrobial agents .
Proteomics Research
In addition to its antimicrobial properties, this compound has been employed in proteomics research to study protein interactions and functions. Its ability to modify protein structures can aid in understanding complex biological processes and developing therapeutic strategies .
Case Studies
A series of studies have been conducted to evaluate the biological activities of derivatives of imidazolidine compounds:
- Study on Antibacterial Activity : A study evaluated the antibacterial properties of several new derivatives against common bacterial strains. The results indicated that certain compounds exhibited MIC values significantly lower than those of traditional antibiotics, highlighting their potential as effective alternatives in treating bacterial infections .
- Proteomic Applications : Research involving the use of this compound in proteomics has shown promising results in elucidating protein functions and interactions. By modifying specific amino acids within proteins, researchers can investigate the roles these proteins play in various diseases .
Q & A
Q. Table 1: Analytical Techniques for Structural Validation
Q. Table 2: Structural Analogs and Their Applications
Key Recommendations
- Prioritize multi-step synthetic routes with rigorous purification.
- Combine experimental and computational approaches for mechanistic insights.
- Cross-validate spectral data with crystallography to resolve ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
